molecular formula C12H15BrClNO2S B3441585 1-(2-Bromo-4-chlorophenyl)sulfonyl-4-methylpiperidine

1-(2-Bromo-4-chlorophenyl)sulfonyl-4-methylpiperidine

Cat. No.: B3441585
M. Wt: 352.68 g/mol
InChI Key: ZMOYIBBWQJCSQK-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)sulfonyl-4-methylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-chlorophenyl)sulfonyl-4-methylpiperidine typically involves the following steps:

    Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.

    Sulfonylation: The brominated and chlorinated phenyl ring is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl group.

    Piperidine Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-chlorophenyl)sulfonyl-4-methylpiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and coupled aryl or alkyl derivatives.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)sulfonyl-4-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-fluorophenyl)sulfonyl-4-methylpiperidine
  • 1-(2-Chloro-4-methylphenyl)sulfonyl-4-methylpiperidine
  • 1-(2-Iodo-4-chlorophenyl)sulfonyl-4-methylpiperidine

Uniqueness

1-(2-Bromo-4-chlorophenyl)sulfonyl-4-methylpiperidine is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)sulfonyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2S/c1-9-4-6-15(7-5-9)18(16,17)12-3-2-10(14)8-11(12)13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOYIBBWQJCSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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